N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide
Description
N-(2-{1-[(4-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide is a benzodiazole (benzimidazole) derivative featuring a 4-methylbenzyl substitution at the N1 position of the benzodiazole core. The ethyl linker connects the benzodiazole to a phenoxyacetamide moiety, where the phenoxy group is directly attached to the acetamide’s carbonyl carbon.
Key structural features:
- Benzodiazole core: Provides a planar aromatic system for π-π stacking interactions in biological targets.
- 4-Methylbenzyl substitution: Enhances lipophilicity and may influence binding specificity.
Properties
IUPAC Name |
N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19-11-13-20(14-12-19)17-28-23-10-6-5-9-22(23)27-24(28)15-16-26-25(29)18-30-21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPMEVSNHUVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with 2-phenoxyacetic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 1H-1,3-benzodiazole-2-yl ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related benzodiazole/benzimidazole derivatives and their key differences:
Key Comparisons
The 4-methylbenzyl substitution at N1 (target compound) increases lipophilicity relative to 3,5-dimethylbenzenesulfonyl () or hydroxyacetohydrazide () groups, which may affect membrane permeability .
Linker Variations :
- The ethyl linker in the target compound provides flexibility, whereas triazole () or oxoethyl () linkers introduce rigidity or hydrogen-bonding sites, respectively .
Biological Activity: Antimicrobial Activity: Compounds with triazole-thiazole hybrids (e.g., 9d) show broader antimicrobial spectra than the target compound, likely due to additional heterocyclic interactions . Enzyme Inhibition: The target’s phenoxyacetamide group may mimic natural substrates in enzyme-binding pockets, similar to benzisothiazole-triazole derivatives () inhibiting viral proteases .
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation of the benzodiazole core followed by amide coupling , analogous to methods in and .
- In contrast, click chemistry () and sulfonylation () are employed for triazole and sulfonamide analogues, respectively .
Physicochemical and Spectroscopic Data
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 4-methylbenzyl group and phenoxyacetamide chain are critical for balancing lipophilicity and hydrogen-bonding capacity. Bulkier substituents (e.g., triazoles in ) may improve potency but reduce bioavailability .
- Therapeutic Potential: The target compound’s structural simplicity compared to triazole hybrids () could facilitate scalable synthesis for preclinical testing .
Biological Activity
N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, pharmacokinetics, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.43 g/mol. The structure features a benzodiazole moiety, which is known for its diverse biological activities.
The compound's biological activity is hypothesized to stem from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction may influence several biochemical pathways, although specific targets remain largely unidentified in current literature.
Pharmacological Effects
Research indicates that compounds with similar structural characteristics often exhibit:
- Anticancer Activity : Benzodiazole derivatives have been investigated for their potential to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : There is evidence that benzodiazole derivatives may possess antimicrobial activity against various pathogens.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored a series of benzodiazole derivatives, including compounds structurally related to this compound. Results indicated that these compounds displayed significant cytotoxicity against several cancer cell lines, suggesting potential as anticancer agents .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of benzodiazole derivatives. The study demonstrated that these compounds could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting their potential role in managing inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, based on its solubility properties (notably in DMSO), it is predicted to have good bioavailability. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.43 g/mol |
| Anticancer Activity | Significant cytotoxicity |
| Anti-inflammatory Activity | Inhibition of NO production |
| Solubility | Soluble in DMSO |
Q & A
Q. What are the optimal synthetic routes for N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves: (i) Formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions . (ii) Alkylation of the benzimidazole nitrogen using 4-methylbenzyl chloride to introduce the (4-methylphenyl)methyl group. (iii) Coupling with 2-phenoxyacetic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) . Optimization includes solvent choice (DMF or dichloromethane), temperature control (0–25°C), and catalyst selection to improve yields (≥85%) and purity.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of benzimidazole alkylation and amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .
- HPLC-PDA : Assess purity (>98%) and detect byproducts .
Q. How can researchers design biological assays to evaluate this compound’s therapeutic potential?
- Approach :
- Enzyme Inhibition Assays : Test against targets like α-glycosidase or elastase using fluorometric or colorimetric substrates (e.g., p-nitrophenyl derivatives) .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition) .
- Dose-Response Analysis : Determine IC₅₀ values and compare to reference compounds (e.g., acarbose for α-glycosidase) .
Advanced Research Questions
Q. What crystallographic methods and software are recommended for resolving this compound’s 3D structure?
- Methods : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement).
- Key Parameters :
- Hydrogen-bonding networks (O–H⋯N, N–H⋯O) and π-π stacking interactions .
- Data-to-parameter ratio >15 to ensure refinement reliability .
Q. How can structural modifications enhance this compound’s bioactivity while minimizing off-target effects?
- Strategies :
- SAR Studies : Replace the phenoxy group with electron-withdrawing substituents (e.g., nitro, chloro) to modulate enzyme binding .
- Bioisosteric Replacement : Substitute the benzimidazole core with imidazo[1,2-a]pyridine to improve metabolic stability .
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like elastase or α-glycosidase .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
- Resolution Steps :
- Comparative Assays : Re-test compounds under standardized conditions (pH, temperature, substrate concentration) .
- Meta-Analysis : Cross-reference data from PubChem, crystallographic databases (CCDC), and enzyme kinetics studies to identify outliers .
- Proteomic Profiling : Use affinity chromatography or SPR to confirm target specificity and rule off-target interactions .
Q. What computational tools validate synthetic pathways or predict metabolic stability for this compound?
- Tools :
- Gaussian 16 : Optimize transition states for key reactions (e.g., amide coupling) .
- SwissADME : Predict logP, bioavailability, and CYP450 metabolism .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous environments .
Q. What role do intermolecular interactions play in crystallization, and how do they influence solubility?
- Analysis :
- Hydrogen bonds (e.g., N–H⋯O) and van der Waals forces dominate packing, reducing solubility in polar solvents .
- Co-crystallization with cyclodextrins or PEG derivatives can enhance aqueous solubility for in vivo studies .
Methodological Considerations
Q. How are reaction intermediates characterized to ensure synthetic fidelity?
- Techniques :
- FT-IR : Monitor carbonyl (C=O) and amine (N–H) stretches during amide bond formation .
- LC-MS : Track intermediates in real-time, identifying side products (e.g., diastereomers) .
Q. What advanced techniques determine enantiomeric purity for chiral derivatives of this compound?
- Solutions :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients .
- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
Q. How can in vitro and in vivo toxicity profiles be systematically assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
